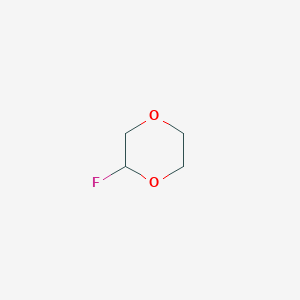

2-Fluoro-1,4-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H7FO2 |

|---|---|

Molecular Weight |

106.10 g/mol |

IUPAC Name |

2-fluoro-1,4-dioxane |

InChI |

InChI=1S/C4H7FO2/c5-4-3-6-1-2-7-4/h4H,1-3H2 |

InChI Key |

NTBNJNOEUIEPGG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-Fluoro-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical stability and potential degradation pathways of 2-fluoro-1,4-dioxane. Given the limited direct literature on this specific molecule, this document synthesizes information from studies on its parent compound, 1,4-dioxane, and analogous fluorinated ethers to provide a predictive framework for its behavior. The insights herein are intended to support researchers and professionals in drug development and environmental science in anticipating the reactivity, persistence, and ultimate fate of this compound.

Introduction to this compound: A Molecule of Growing Interest

This compound is a fluorinated cyclic ether with potential applications in various fields, including as a solvent, a building block in organic synthesis, and potentially in pharmaceutical development. The introduction of a fluorine atom onto the 1,4-dioxane scaffold is expected to significantly alter its physicochemical properties, including its stability and reactivity, compared to the non-fluorinated parent compound. Understanding these properties is paramount for its safe handling, effective use, and environmental risk assessment.

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its presence in this compound is anticipated to enhance the molecule's thermal and chemical stability.[1][2] This guide will explore the nuances of this increased stability and delve into the likely pathways through which this compound may eventually degrade under various conditions.

Chemical Stability of this compound: The Influence of Fluorine

The stability of an organic molecule is a critical parameter influencing its utility and environmental persistence. For this compound, the primary determinant of its enhanced stability is the powerful C-F bond.

The Strengthening Effect of the Carbon-Fluorine Bond

The substitution of a hydrogen atom with a fluorine atom in an organic molecule imparts significant changes to its electronic and steric properties. The high electronegativity of fluorine creates a strong, polarized covalent bond with carbon, leading to:

-

Increased Bond Dissociation Energy: The C-F bond is significantly stronger than a C-H bond, making it more resistant to homolytic cleavage.

-

Inductive Effects: The electron-withdrawing nature of fluorine can influence the reactivity of adjacent bonds, potentially stabilizing the molecule against certain types of chemical attack.[1]

-

Steric Shielding: The fluorine atom can sterically hinder the approach of reactants to nearby functional groups.

These factors collectively contribute to the generally high chemical and thermal stability observed in fluorinated organic compounds.[3][4]

Predicted Stability under Various Conditions

Based on the behavior of analogous fluorinated ethers and the parent 1,4-dioxane molecule, we can predict the stability of this compound under different environmental and laboratory conditions.

| Condition | Predicted Stability of this compound | Rationale and Comparative Insights |

| pH (Aqueous Solution) | High stability in neutral and acidic conditions. Potential for slow hydrolysis under strongly basic conditions. | 1,4-dioxane is stable in water.[5] While fluorinated compounds can undergo hydrolysis, it often requires harsh conditions.[6][7][8] The electron-withdrawing fluorine atom may slightly increase the susceptibility of the ether linkages to nucleophilic attack under basic conditions, but this is expected to be a slow process. |

| Temperature | Significantly more stable than 1,4-dioxane. | 1,4-dioxane is thermally stable up to 300-350°C.[3] The presence of the C-F bond in this compound is expected to increase its thermal decomposition temperature. Thermal degradation of fluoropolymers is known to occur at high temperatures, often leading to the formation of various fluorinated byproducts.[9][10] |

| Oxidative Stress | More resistant to oxidation than 1,4-dioxane. | The strong C-F bond and the electron-withdrawing effect of fluorine make the molecule less susceptible to oxidative attack. Advanced oxidation processes are often required to degrade highly fluorinated compounds.[11][12] |

| Photochemical Degradation | Likely to be resistant to direct photolysis. | While some compounds can be broken down by UV light, the high stability of the C-F bond suggests that this compound will likely require the presence of a photosensitizer or be part of an advanced oxidation process for significant photochemical degradation to occur. |

Degradation Pathways of this compound: A Mechanistic Exploration

Despite its enhanced stability, this compound is not entirely inert. Understanding its potential degradation pathways is crucial for predicting its environmental fate and designing effective remediation strategies if necessary. The following sections outline the most probable degradation mechanisms, drawing parallels from the degradation of 1,4-dioxane and other fluorinated organic compounds.

Hydrolytic Degradation

While ethers are generally resistant to hydrolysis, cleavage can occur under acidic or strongly basic conditions.[13] For this compound, acid-catalyzed hydrolysis would likely proceed via protonation of an ether oxygen, followed by nucleophilic attack by water. However, the presence of the electron-withdrawing fluorine atom would likely disfavor the formation of a carbocation intermediate, making an S(_N)1-type mechanism less probable. An S(_N)2 mechanism would be more likely, but still slow.

Under strongly basic conditions, direct nucleophilic attack on the carbon atoms adjacent to the oxygen atoms could lead to ring-opening. The fluorine atom's inductive effect might slightly activate the adjacent C-O bond to nucleophilic attack.

Predicted hydrolytic degradation pathways for this compound.

Oxidative Degradation

Advanced Oxidation Processes (AOPs) are a common method for degrading persistent organic pollutants like 1,4-dioxane. These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can initiate the degradation cascade. For this compound, the initial attack would likely be hydrogen abstraction from one of the C-H bonds, as the C-F bond is much stronger.

The resulting carbon-centered radical can then react with oxygen to form a peroxy radical, leading to a series of reactions that ultimately result in ring cleavage and the formation of smaller, more oxidized fragments. It is plausible that the degradation would proceed through intermediates similar to those observed for 1,4-dioxane, such as aldehydes and carboxylic acids, but with the fluorine atom retained in some of the initial breakdown products. Complete mineralization would require the eventual cleavage of the C-F bond, which is an energy-intensive step.

A plausible oxidative degradation pathway for this compound.

Thermal Degradation

At elevated temperatures, this compound will undergo thermal decomposition. The initial step is likely to be homolytic cleavage of a C-C or C-O bond, as these are weaker than the C-F bond. This would generate radical species that can propagate a chain reaction, leading to the formation of a complex mixture of smaller molecules.

Based on studies of fluoropolymer thermolysis, potential products could include smaller fluorinated hydrocarbons, carbon monoxide, carbon dioxide, and hydrogen fluoride.[9][10] The exact product distribution would depend on the temperature, pressure, and presence of other substances.

Biodegradation

The biodegradation of highly fluorinated compounds is generally a very slow process, if it occurs at all.[2][14][15][16] The strong C-F bond is not readily cleaved by common microbial enzymes. While some microorganisms have been shown to degrade certain organofluorine compounds, they are often specialized and the degradation rates are low.[17]

For this compound, it is highly probable that it will be recalcitrant to biodegradation. It is unlikely to serve as a primary growth substrate for microorganisms. Cometabolism, where the degradation occurs fortuitously by enzymes acting on other substrates, is a possibility, but would likely be an inefficient process. The initial steps of biodegradation, if they were to occur, would likely involve enzymatic attack on the C-H bonds, similar to oxidative degradation, leading to fluorinated intermediates that may be even more resistant to further microbial breakdown.

Experimental Protocols for Stability and Degradation Studies

To empirically determine the stability and degradation pathways of this compound, a series of well-controlled experiments are necessary. The following protocols are designed to provide a robust framework for such investigations.

Protocol for Assessing Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4, 7, and 10.

-

Sample Preparation: Spike each buffer solution with a known concentration of this compound (e.g., 100 mg/L).

-

Incubation: Incubate the solutions in sealed vials at a constant temperature (e.g., 25°C and 50°C) in the dark.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 7, 14, 28, and 56 days), withdraw an aliquot from each vial.

-

Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition. Calculate the hydrolysis rate constant and half-life.

Self-Validation:

-

Controls: Include control samples with only the buffer solution to check for background contamination. Use a stable, non-hydrolyzable fluorinated compound as a positive control for the analytical method.

-

Replicates: Perform all experiments in triplicate to ensure reproducibility.

Protocol for Investigating Oxidative Degradation via Fenton Chemistry

Objective: To evaluate the degradation of this compound by hydroxyl radicals generated through the Fenton reaction.

Methodology:

-

Sample Preparation: Prepare an aqueous solution of this compound at a known concentration. Adjust the pH to ~3.

-

Initiation of Reaction: Add a predetermined concentration of iron(II) sulfate (FeSO(_4)) followed by the dropwise addition of hydrogen peroxide (H(_2)O(_2)).

-

Sampling: At various time points, withdraw samples and immediately quench the reaction by adding a strong reducing agent (e.g., sodium sulfite).

-

Analysis:

-

Quantify the remaining this compound using GC-MS.

-

Identify and quantify potential degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ion Chromatography (for fluoride ions).

-

-

Data Analysis: Determine the degradation kinetics and propose a degradation pathway based on the identified intermediates.

Self-Validation:

-

Controls: Run control experiments without H(_2)O(_2) and without FeSO(_4) to demonstrate that both are required for degradation.

-

Mass Balance: Attempt to perform a carbon and fluorine mass balance to account for the initial compound and its degradation products.

Workflow for studying the stability and degradation of this compound.

Analytical Methodologies

The accurate quantification of this compound and its potential degradation products is essential for robust stability and degradation studies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the quantification of volatile and semi-volatile organic compounds like this compound. The use of a mass spectrometer allows for definitive identification and selective detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and quantification of more polar and non-volatile degradation products, such as fluorinated carboxylic acids and aldehydes.

-

Ion Chromatography (IC): IC is the standard method for the determination of inorganic anions, and it would be crucial for quantifying the release of fluoride ions (F

), which is a direct measure of C-F bond cleavage. -

Total Organic Fluorine (TOF) Analysis: Techniques like combustion ion chromatography (CIC) can measure the total amount of organic fluorine in a sample, providing a way to track the overall fate of the fluorinated compounds.[18]

Conclusion and Future Perspectives

This compound is predicted to be a chemically and thermally stable molecule due to the presence of the strong carbon-fluorine bond. Its degradation is expected to be slow under typical environmental conditions, with advanced oxidation processes being the most likely route for its decomposition. Biodegradation is anticipated to be negligible.

Further experimental research is imperative to validate these predictions and to fully elucidate the degradation pathways and kinetics. Such studies will be crucial for the responsible development and application of this and other novel fluorinated compounds. The protocols and insights provided in this guide offer a solid foundation for initiating these critical investigations.

References

-

Amanchukwu, O. et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of The Electrochemical Society, 167(7), 070528. [Link]

-

ATSDR. (2012). Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry. [Link]

-

CDC. (n.d.). 1,4-Dioxane | Public Health Statement. Agency for Toxic Substances and Disease Registry. [Link]

-

Ding, G. et al. (2016). Fluorotelomer Alcohol Biodegradation—Direct Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology, 50(8), 4238-4246. [Link]

-

Ellis, D. A. et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412, 321–324. [Link]

-

Gao, B. et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5885-5899. [Link]

-

Hague, A. et al. (2018). Conformational preferences of α-fluoroketones may influence their reactivity. Scientific Reports, 8(1), 1-8. [Link]

- Key, B. D. et al. (1997). Biodegradation of organofluorine compounds. Environmental Science & Technology, 31(9), 2445-2454.

-

Liu, J. et al. (2021). Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. mSphere, 6(5), e00657-21. [Link]

-

Murphy, C. D. (2010). Biodegradation and biotransformation of organofluorine compounds. Biotechnology Letters, 32(3), 351-359. [Link]

-

Napier, D. R. et al. (1992). Decomposition pathway for model fluorinated ethers on the clean iron surface. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 10(4), 2454-2459. [Link]

-

Simady, G. A. et al. (2015). Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale. Environmental Science & Technology, 49(24), 14231-14238. [Link]

- Tress, O. et al. (2015). Thermal degradation and thermo-oxidative aging behavior of vinylidene fluoride-containing fluoroether rubber.

-

Wackett, L. P. (2026). Molecular biotechnology for the biodegradation of organofluorine compounds. Current Opinion in Biotechnology, 98, 103446. [Link]

- Wang, Y. et al. (2014). Degradation of 1,4-dioxane in water with heat- and Fe2+-activated persulfate oxidation. Environmental Science and Pollution Research, 21(11), 7064-7073.

-

Wikipedia. (n.d.). Ether cleavage. [Link]

- Young, C. J. et al. (2016). Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) in the Environment: Terminology, Classification, and Origins. Integrated Environmental Assessment and Management, 12(2), 199-206.

- Zenker, M. J. et al. (2003). Biodegradation of 1,4-Dioxane Using Trickling Filter. Journal of Environmental Engineering, 129(9), 834-841.

-

Zhang, X. et al. (2023). Degradation of Perfluorooctanoic Acid by Chlorine Radical Triggered Electrochemical Oxidation System. Environmental Science & Technology, 57(24), 8966-8976. [Link]

Sources

- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 2. Biodegradation and biotransformation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. turi.org [turi.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ether cleavage - Wikipedia [en.wikipedia.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Molecular biotechnology for the biodegradation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bizngo.org [bizngo.org]

Navigating the Unknown: A Health and Safety Guide for 2-Fluoro-1,4-dioxane and its Parent Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Note on the Available Data

Given this data gap, this guide will provide a thorough review of the health and safety profile of the parent compound, 1,4-dioxane . This information is intended to serve as a foundational reference for handling 2-Fluoro-1,4-dioxane, with the explicit and critical understanding that fluorination can significantly alter a molecule's physical, chemical, and biological properties. Therefore, the data presented for 1,4-dioxane should be considered as a preliminary and cautious guide to the potential hazards of its fluorinated analog. All handling of this compound should be conducted with the utmost care, assuming it to be at least as hazardous as 1,4-dioxane, if not more so.

Section 1: Understanding the Hazard Profile of 1,4-Dioxane

1,4-Dioxane is a synthetic industrial chemical classified as a probable human carcinogen.[2][3] It is a flammable liquid that poses a fire hazard and can form explosive peroxides when exposed to light or air.[2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating the hazards of chemical products. For 1,4-dioxane, the classification highlights its significant health and physical risks.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[4][5] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[4][5] |

| Carcinogenicity | 1B / 2 | H350/H351: May cause cancer / Suspected of causing cancer.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[4][5] |

Note: The carcinogenicity classification can vary slightly between regulatory bodies, with some classifying it as Category 1B (May cause cancer) and others as Category 2 (Suspected of causing cancer).

Physical and Chemical Properties

Understanding the physical and chemical properties of 1,4-dioxane is fundamental to safe handling and storage. Its high water solubility and low volatility from water are key factors in its environmental persistence.[3][6]

| Property | Value |

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol [4][7] |

| Appearance | Colorless liquid[8][9] |

| Odor | Faint, ether-like[8] |

| Boiling Point | 101.1 °C (213.9 °F)[8] |

| Melting Point | 11.8 °C (53.2 °F)[8] |

| Flash Point | 12 °C (54 °F) (closed cup) |

| Water Solubility | Miscible[8][9] |

| Vapor Pressure | 38 mmHg at 25 °C |

Section 2: Toxicological Profile and Health Effects

Exposure to 1,4-dioxane can occur through inhalation, ingestion, and skin contact.[10] Both acute and chronic exposures pose significant health risks.

Acute Effects

Short-term exposure to high concentrations of 1,4-dioxane can cause irritation of the eyes, nose, and throat.[8][10] More severe exposures can lead to damage to the liver and kidneys, and in some cases of accidental worker exposure, have resulted in fatalities.[8][10]

Chronic Effects and Carcinogenicity

The primary long-term health concern associated with 1,4-dioxane is its carcinogenicity. It is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA) and as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[2][11] This classification is based on sufficient evidence of carcinogenicity in animal studies, which have shown an increased incidence of tumors in the liver, nasal cavity, and gallbladder.[12]

Section 3: Safe Handling and Storage Protocols

Given the hazardous nature of 1,4-dioxane, stringent safety protocols are necessary to minimize exposure and prevent accidents. These protocols should be considered the minimum standard when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel.

Caption: Required Personal Protective Equipment for handling 1,4-Dioxane.

Engineering Controls and Ventilation

All work with 1,4-dioxane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][13] Use of explosion-proof electrical and ventilating equipment is also recommended due to the compound's flammability.[5][13]

Storage Requirements

Proper storage is crucial to prevent the formation of explosive peroxides and to mitigate fire risk.

-

Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15]

-

Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[15]

-

Peroxide Formation: 1,4-Dioxane can form explosive peroxides upon exposure to air and light.[4][15] Containers should be dated upon opening and tested for the presence of peroxides periodically and before distillation.[14][15] Do not open or move a container if peroxide formation is suspected (e.g., crystal formation).[15]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][5][13][15] Ground and bond containers and receiving equipment to prevent static discharge.[13][15]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15][16] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[13][15] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][13][15] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[15] |

Spill and Leak Response

A spill of 1,4-dioxane requires a prompt and careful response to prevent the spread of contamination and minimize fire risk.

Caption: Step-by-step workflow for responding to a 1,4-Dioxane spill.

Section 5: Disposal and Environmental Considerations

1,4-Dioxane is persistent in the environment, particularly in water, due to its high solubility and resistance to biodegradation.[2][6] Improper disposal can lead to significant groundwater contamination.[6]

-

Waste Disposal: Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[13][16] Do not allow the product to enter drains.[14]

-

Environmental Fate: 1,4-Dioxane is highly mobile in soil and can readily leach into groundwater.[2] It is relatively resistant to natural degradation processes.[2]

Conclusion

The health and safety data for 1,4-dioxane reveal it to be a hazardous substance requiring stringent control measures. As a researcher, scientist, or drug development professional working with its fluorinated analog, this compound, it is imperative to handle this compound with the highest degree of caution. The protocols and data presented in this guide for 1,4-dioxane should be adopted as a baseline for safety, with the acknowledgment that the introduction of a fluorine atom may alter its reactivity and toxicity in unforeseen ways. A thorough, substance-specific risk assessment is essential before commencing any work with this compound.

References

-

Scribd. (n.d.). msdsF30002 01 - 1,4 Dioxan - (EU) - 3. Retrieved from [Link]

-

Interstate Technology and Regulatory Council. (2020, March 1). Toxicity and Risk Assessment 1,4-Dioxane. Retrieved from [Link]

-

New York State Department of Health. (2021, April 8). 1,4-Dioxane [Health (Water Source)] Fact Sheet. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). HEALTH ADVISORY - Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf. Retrieved from [Link]

-

ChemicalSafetyFacts.org. (n.d.). 1,4-Dioxane. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Final Risk Evaluation for 1,4-Dioxane. Retrieved from [Link]

-

New Jersey Department of Environmental Protection. (2020, October 21). HEALTH-BASED MAXIMUM CONTAMINANT LEVEL SUPPORT DOCUMENT 1,4-DIOXANE. Retrieved from [Link]

-

New York State Department of Environmental Conservation. (n.d.). 1,4-Dioxane Limits for Household Cleansing, Personal Care, and Cosmetic Products. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – 1,4-Dioxane. Retrieved from [Link]

-

120Water. (n.d.). A Comprehensive Guide on 1,4-Dioxane Contamination in Drinking Water. Retrieved from [Link]

-

Interstate Technology and Regulatory Council. (n.d.). 2. Regulatory Framework - 1,4-Dioxane. Retrieved from [Link]

-

Stony Brook University. (n.d.). Frequently Asked Questions About 1,4-Dioxane, Health and Water Treatment. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]

-

Vermont Law and Graduate School. (2022, June 16). 1,4-Dioxane: Why Drinking Water Regulations Won’t Work to Mitigate This Carcinogenic “Forever Chemical”. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Dioxane (CAS 123-91-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Physical and chemical properties of 1,4-dioxane. Retrieved from [Link]

Sources

- 1. This compound | C4H7FO2 | CID 11159300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. scribd.com [scribd.com]

- 6. 1,4-Dioxane Resource Hub: A 2025 Guide to 1,4-Dioxane Contamination [slenvironment.com]

- 7. 1,4-Dioxane (CAS 123-91-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. HEALTH ADVISORY - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. thermofishersci.in [thermofishersci.in]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Polarity and Conformational Dynamics of 2-Fluoro-1,4-Dioxane

Abstract

2-Fluoro-1,4-dioxane is a specialized fluorinated heterocycle that serves as a critical model system for understanding the anomeric effect , dipole modulation , and solvation dynamics in medicinal chemistry. Unlike its parent compound (1,4-dioxane), which is a non-polar bulk solvent, the 2-fluoro derivative possesses a significant dipole moment and distinct conformational preferences driven by stereoelectronic interactions. This guide details the physicochemical profile of this compound, provides protocols for analyzing its solvent-dependent conformational equilibrium via NMR, and outlines essential handling procedures to mitigate hydrolytic instability.

Introduction: The Fluorine Effect in Heterocycles

In drug development, the strategic introduction of fluorine is used to modulate

The Anomeric Effect & Polarity

While 1,4-dioxane exists predominantly as a non-polar chair conformer (

-

Axial (A): The C-F bond is axial. Stabilized by

hyperconjugation (the anomeric effect). This conformer typically has a lower net dipole moment due to vector cancellation. -

Equatorial (E): The C-F bond is equatorial. Sterically less crowded but lacks the stabilizing orbital overlap. This conformer often possesses a larger net dipole moment.

The ratio of these conformers (

Physicochemical Profile

The following table contrasts the bulk solvent properties of 1,4-dioxane with the molecular properties of this compound.

Table 1: Comparative Properties

| Property | 1,4-Dioxane (Standard Solvent) | This compound (Probe Molecule) |

| CAS Number | 123-91-1 | 441014-81-9 |

| Molecular Weight | 88.11 g/mol | 106.10 g/mol |

| Physical State | Colorless Liquid | Colorless Oil (Labile) |

| Boiling Point | 101 °C | ~100–110 °C (Predicted/Est.) |

| Dipole Moment ( | 0.0 D (Symmetric) | ~1.8 – 2.5 D (Conformer dependent) |

| LogP (Oct/Water) | -0.27 | ~0.15 (Predicted) |

| H-Bond Acceptors | 2 | 2 (Ether oxygens) + Weak F acceptor |

| Stability | Stable, forms peroxides | Hydrolytically Unstable (Releases HF) |

Critical Note: this compound is NOT a bulk solvent. It is a reactive intermediate and mechanistic probe. Its "solvent properties" refer to how it interacts with solvents, not its use as a solvent.

Application Protocols

Protocol A: Solvent-Dependent Conformational Analysis (NMR)

Objective: Determine the conformational equilibrium constant (

Principle: The coupling constant

-

Axial F (Gauche H-F): Small

(~10-15 Hz). -

Equatorial F (Trans H-F): Large

(~40-50 Hz).

Materials

-

Analyte: this compound (>95% purity).

-

Solvents:

(Non-polar), -

Instrument: 400 MHz (or higher) NMR Spectrometer.

Workflow Diagram (DOT)

Step-by-Step Procedure

-

Preparation: In a glovebox or anhydrous environment, dissolve 10 mg of this compound in 0.6 mL of the chosen deuterated solvent.

-

Acquisition:

-

Analysis:

-

Measure the observed coupling constant

. -

Use the equation:

, where -

Note: Theoretical values are typically

Hz (Trans) and -

Correction:

-

Conformer A (F-Axial): The geminal proton is Equatorial. It has a gauche relationship with adjacent axial protons.

is small. -

Conformer E (F-Equatorial): The geminal proton is Axial. It has a trans diaxial relationship with adjacent axial protons.

is large (~10-12 Hz). -

Direct F-H Coupling: The geminal

is large (~48-52 Hz) and relatively insensitive. Focus on the vicinal couplings (

-

-

-

Calculation: Determine the ratio

and calculate

Protocol B: Handling and Stability (Safety Critical)

Context:

Reaction:

Stability Workflow (DOT)

Essential Safety Steps

-

Storage: Store neat material at -20°C under Argon. Avoid standard borosilicate glass for long-term storage if any moisture is present (HF etches glass); use PTFE (Teflon) or HDPE vials.

-

Solvent Quality: Use only anhydrous solvents (water < 50 ppm).

-

HF Scavenging: When running reactions or NMRs where stability is uncertain, add a solid acid scavenger (e.g., anhydrous

or a drop of -

Disposal: Quench all samples with saturated sodium bicarbonate (

) or Calcium Oxide (

References

-

Synthesis and Characterization: Fuchigami, T., & Sano, Y. (1996). Electroorganic synthesis under solvent-free conditions. Highly efficient ethoxylation and fluorination of cyclic ethers. Journal of Electroanalytical Chemistry. Link (Demonstrates synthesis and NMR characterization).

- Anomeric Effect: Juaristi, E., & Cuevas, G. (1992). The Anomeric Effect. CRC Press.

-

Conformational Analysis: Thibaudeau, C., et al. (2004). The role of the anomeric effect in the conformational analysis of carbohydrate analogues. Chemical Reviews. Link (Mechanistic insights applicable to fluorinated dioxanes).

-

Safety Data: Centers for Disease Control and Prevention. (2020). 1,4-Dioxane Toxicological Profile.Link (Baseline data for the parent scaffold).

Disclaimer: This Application Note is for research purposes only. This compound is a potent chemical agent; all protocols must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Application Note: Conformational Analysis of 2-Fluoro-1,4-dioxane using ¹H and ¹⁹F Nuclear Magnetic Resonance Spectroscopy

Introduction: The Significance of 2-Fluoro-1,4-dioxane

In the fields of medicinal chemistry and drug development, the precise three-dimensional structure of a molecule is paramount to its function. Fluorine has become a cornerstone of modern pharmacophore design, with fluorinated compounds accounting for a significant portion of new chemical entities.[1] The introduction of fluorine can profoundly alter a molecule's conformational preferences, metabolic stability, and binding affinity. This compound serves as a classic model system for understanding these conformational effects, specifically the interplay between steric hindrance and stereoelectronic forces.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to dissect the conformational equilibrium of this compound. We will move beyond a simple procedural outline to explain the causality behind experimental choices, focusing on how specific NMR parameters, particularly spin-spin coupling constants, provide irrefutable evidence for the dominance of the anomeric effect—a fundamental concept in stereochemistry.

Theoretical Framework: Unveiling the Anomeric Effect with NMR

The conformational preference of a substituent on a cyclohexane or related heterocyclic ring is typically governed by sterics, which favors the less-hindered equatorial position. However, in this compound, this principle is challenged by a powerful stereoelectronic interaction known as the anomeric effect .

The Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to a ring heteroatom) to occupy the axial position, contrary to steric predictions.[2] This stabilization arises from a favorable orbital interaction: the overlap between a non-bonding lone pair (n) of the ring oxygen atom and the antibonding orbital (σ) of the adjacent, axially-oriented carbon-fluorine bond.[2][3] For this overlap to be maximal, the orbitals must be anti-periplanar (oriented at 180°), a geometric arrangement only possible when the fluorine atom is in the axial position.[2] This n → σ delocalization lowers the overall energy of the molecule, making the axial conformer surprisingly stable.

Why ¹H and ¹⁹F NMR are the Definitive Tools

While other analytical techniques can provide structural information, NMR spectroscopy in solution is uniquely suited to observe and quantify conformational equilibria.

-

¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is an ideal NMR probe. It has a nuclear spin of I = ½, 100% natural abundance, and a high gyromagnetic ratio, affording 83% of the sensitivity of protons.[4][5] Its chemical shift is exceptionally sensitive to the local electronic environment, spanning a wide range that minimizes signal overlap and provides a clear window into molecular changes.[6][7]

-

Spin-Spin (J) Coupling: The most critical data for conformational analysis comes from J-coupling constants, which are transmitted through chemical bonds.[8] The magnitude of these couplings is exquisitely sensitive to the dihedral angle between the coupled nuclei, providing a molecular ruler to define the ring's conformation and the substituent's orientation. In this compound, the vicinal couplings between the fluorine and adjacent protons (³JHF) and between protons (³JHH) are diagnostic of the fluorine's axial or equatorial placement.

Experimental Protocols: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for conformational analysis. The protocol is designed to be self-validating by incorporating experiments that provide complementary and confirmatory information.

Part A: Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation.

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.

-

Solvent Selection: The choice of solvent is critical as it can influence the conformational equilibrium. It is advisable to use a high-purity, deuterated, aprotic solvent.

-

Initial Analysis: Chloroform-d (CDCl₃) is a common starting point.

-

Solvent Titration (Optional): To investigate the influence of medium polarity on the anomeric effect, spectra can also be acquired in solvents of different dielectric constants, such as Acetone-d₆ or Toluene-d₈.

-

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6 mL of the chosen deuterated solvent. This concentration ensures a good signal-to-noise ratio without causing significant viscosity or aggregation issues.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H chemical shifts (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer's frequency can be referenced indirectly.

-

Sample Filtration: Filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional but Recommended): For precise relaxation or NOE measurements, the sample should be degassed using several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can broaden lines.

Part B: NMR Data Acquisition

These protocols are based on a 400 MHz spectrometer but can be adapted for other field strengths.

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. For ¹H NMR in CDCl₃, the line width of the residual CHCl₃ peak at half-height should be <0.5 Hz.

-

Tune and match the NMR probe for both the ¹H and ¹⁹F channels.

-

-

Standard ¹H NMR Spectrum:

-

Purpose: To observe the proton signals and their multiplicities.

-

Key Parameters:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: ~12 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

-

¹⁹F NMR Spectrum:

-

Purpose: To observe the fluorine signal and its coupling to protons.

-

Key Parameters:

-

Pulse Program: Standard single pulse.

-

Spectral Width: ~200 ppm (centered on the expected chemical shift).

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

-

¹H{¹⁹F} Decoupled Spectrum:

-

Purpose: To simplify the ¹H spectrum by removing all ¹H-¹⁹F couplings. This is crucial for accurately determining the ¹H-¹H coupling constants.

-

Key Parameters:

-

Pulse Program: Fluorine decoupling sequence.

-

Set the ¹⁹F decoupler frequency to the center of the ¹⁹F signal.

-

Acquire with the same parameters as the standard ¹H spectrum.

-

-

-

2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) Spectroscopy:

-

Purpose: To unambiguously identify which protons are coupled to the fluorine nucleus. This is a confirmatory experiment.

-

Key Parameters:

-

Pulse Program: Standard HETCOR sequence.

-

Optimize for a range of coupling constants (e.g., set delay for an average JHF of 10-20 Hz).

-

-

Data Interpretation: From Spectra to Structure

The power of this method lies in the detailed analysis of the coupling patterns, which act as fingerprints for the molecular conformation.

Spectral Assignment

-

¹H Spectrum: The proton at the C2 position (H2), being adjacent to the electronegative fluorine and oxygen atoms, will be the most downfield of the ring protons. The remaining six protons on C3, C5, and C6 will appear as a complex, overlapping multiplet further upfield. The parent 1,4-dioxane molecule shows a single peak around 3.69 ppm due to its high symmetry.[9]

-

¹⁹F Spectrum: A single multiplet will be observed, representing the unique fluorine environment.

Conformational Equilibrium Analysis via J-Coupling

The dioxane ring exists in a dynamic equilibrium between two chair conformations. The key to determining the dominant conformer is to compare the experimentally measured J-coupling constants with the values predicted by the Karplus relationship for axial and equatorial fluorine.

// Edge for anomeric effect edge [style=dashed, color="#34A853", arrowhead=open, constraint=false, label="Anomeric Effect\n(n → σ*)", fontcolor="#34A853"]; O_lp -> C_sigma; } } Caption: Conformational equilibrium of this compound.

Table 1: Diagnostic J-Coupling Constants for Conformational Assignment

| Coupling Constant | Expected Value for Axial F | Expected Value for Equatorial F | Rationale |

| ³JH2a, H3a | ~10-13 Hz | ~2-5 Hz | Dihedral angle ~180° |

| ³JH2e, H3a | ~2-5 Hz | ~2-5 Hz | Dihedral angle ~60° |

| ³JF, H3ax | Large (~20-30 Hz) | Small (~1-5 Hz) | Dihedral angle ~180° |

| ³JF, H3eq | Small (~1-5 Hz) | Large (~20-30 Hz) | Dihedral angle ~60° |

| ²JF, H2 | ~45-55 Hz | ~45-55 Hz | Geminal coupling, less dependent on chair conformation |

Interpretation of Results:

Experimental studies on this compound and analogous systems consistently reveal a large coupling constant between the fluorine and one of the C3 protons, and a large geminal ²JFH2 coupling.[10] The ¹H spectrum shows that the H2 proton is coupled strongly to the fluorine (~47 Hz) and exhibits one large and one small vicinal coupling to the C3 protons.

This pattern is only consistent with the axial conformer being the dominant species in solution . The large ³JF,H3ax and ³JH2e,H3ax values confirm the anti-periplanar and gauche relationships, respectively. This provides direct, quantifiable evidence that the stabilizing n → σ* anomeric effect overrides the steric preference for the equatorial position.

Conclusion

The combination of ¹H, ¹⁹F, and fluorine-decoupled ¹H NMR spectroscopy provides an unambiguous and powerful protocol for the conformational analysis of this compound. By carefully measuring and analyzing the ¹H-¹H and ¹H-¹⁹F coupling constants, researchers can directly observe the consequences of stereoelectronic interactions in solution. The data unequivocally demonstrates that this compound preferentially adopts a conformation where the fluorine atom is in the sterically more hindered axial position. This preference is a direct result of the stabilizing anomeric effect. This methodology is not limited to the title compound and can be broadly applied to other fluorinated heterocyclic systems, providing critical insights for rational drug design and development.

References

-

Fuchs, B., & Ellencweig, A. (1979). Structure and conformation of heterocycles. 11. cis- and trans-2,3-Difluoro-1,4-dioxane. Gauche and anomeric effects of fluorine. ResearchGate. Available at: [Link]

-

Kirk, K. L. (2009). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. ResearchGate. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available at: [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. uOttawa NMR Facility. Available at: [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Mizuno, K., et al. (2004). Hydration of the CH Groups in 1,4-Dioxane Probed by NMR and IR: Contribution of Blue-Shifting CH···OH2 Hydrogen Bonds. ResearchGate. Available at: [Link]

-

ACS Publications. (2020). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (2023). Catalyst-Controlled Regio- and Enantioselective Hydrophosphination of α,β-Unsaturated Pyridyl Ketones. Organic Letters. Available at: [Link]

-

Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. PubMed. Available at: [Link]

-

Hennig, M., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]

-

Senthilkumar, K., & Kolandaivel, P. (2003). Structure, conformation and NMR studies on 1,2-dioxane and halogen substituted 1,2-dioxane molecules. PubMed. Available at: [Link]

-

RSC Publishing. (2022). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Publishing. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]

-

PMC - NIH. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. PMC. Available at: [Link]

-

MDPI. (2022). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. Available at: [Link]

-

ResearchGate. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate. Available at: [Link]

-

Beilstein Journals. (2018). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. Available at: [Link]

-

ACS Publications. (2004). Hydration of the CH Groups in 1,4-Dioxane Probed by NMR and IR: Contribution of Blue-Shifting CH···OH2 Hydrogen Bonds. The Journal of Physical Chemistry B. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of M in 1,4-dioxane-d 8 (a) and in aqueous (D 2 O). ResearchGate. Available at: [Link]

-

ACS Publications. (2023). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. Organic Letters. Available at: [Link]

-

Wikipedia. (n.d.). Anomeric effect. Wikipedia. Available at: [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Available at: [Link]

-

ResearchGate. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. ResearchGate. Available at: [Link]

Sources

- 1. jeolusa.com [jeolusa.com]

- 2. Anomeric effect - Wikipedia [en.wikipedia.org]

- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. biophysics.org [biophysics.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

Application and Protocol Guide: Computational Modeling of 2-Fluoro-1,4-dioxane Interactions

Introduction: The Significance of Fluorinated Dioxanes

2-Fluoro-1,4-dioxane is a heterocyclic organic compound featuring a dioxane ring substituted with a fluorine atom. This seemingly simple modification introduces profound changes to the molecule's physicochemical properties compared to its parent, 1,4-dioxane. The high electronegativity of fluorine creates a strong carbon-fluorine bond, influencing the molecule's polarity, conformational preferences, and potential for intermolecular interactions.[1] Understanding these interactions at a molecular level is crucial for applications ranging from drug development, where fluorination is a common strategy to enhance metabolic stability and binding affinity, to materials science and environmental chemistry.[2]

Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens to investigate the behavior of this compound in various environments.[3] By simulating the motions of atoms and molecules over time, we can gain insights into solvation dynamics, binding affinities to biological targets, and aggregation behavior, providing a theoretical foundation to guide and interpret experimental work.

This guide provides a comprehensive overview and a detailed protocol for setting up, running, and analyzing molecular dynamics simulations of this compound. It is designed for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry principles.

Theoretical Framework: Why Molecular Dynamics?

Molecular dynamics simulation is a computational method that calculates the time-dependent behavior of a molecular system.[3][4] It provides a detailed view of molecular motion by solving Newton's equations of motion for a system of interacting atoms and molecules.[4] The forces between atoms are described by a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

The choice of a suitable force field is paramount for the accuracy of the simulation, especially for fluorinated compounds which can be challenging to parameterize.[5][6] Force fields like OPLS (Optimized Potentials for Liquid Simulations) and its variants have been developed and refined to handle the unique electronic properties of organofluorine compounds.[7]

Key interactions that can be investigated using MD simulations include:

-

Solvation Shell Structure: How water or other solvent molecules arrange around this compound.

-

Hydrogen Bonding: The ability of the ether oxygens to act as hydrogen bond acceptors.[8]

-

Dipole-Dipole Interactions: Resulting from the significant dipole moment introduced by the fluorine atom.

-

Conformational Dynamics: The chair-boat interconversion of the dioxane ring and the preferred orientation of the fluorine substituent.

Visualizing the Computational Workflow

The following diagram outlines the general workflow for a molecular dynamics simulation study of a small molecule like this compound.

Caption: General workflow for MD simulation of this compound.

Protocol: Simulating this compound in Water using GROMACS

This protocol provides a step-by-step guide for running a molecular dynamics simulation of a single this compound molecule in a water box using the GROMACS software package.[9]

Part 1: System Preparation

1.1. Obtain the Molecular Structure:

-

Download the 3D structure of this compound from a chemical database like PubChem in a format such as .sdf or .mol2.[10]

-

Use a molecular editor like Avogadro to inspect the structure and save it as a .pdb file (e.g., 2fdiox.pdb).[11]

1.2. Generate the Force Field Topology:

-

Rationale: The force field describes the interactions between atoms. For small organic molecules, a generalized force field like GAFF (General Amber Force Field) is often used in conjunction with a server like CGenFF or SwissParam to generate topology and parameter files.

-

Procedure:

-

Upload the 2fdiox.pdb file to a topology generation server.

-

The server will generate a GROMACS topology file (.itp) and a coordinate file (.gro). These files define the bonded and non-bonded parameters for the molecule.

-

1.3. Create the Simulation Box and Solvate:

-

Rationale: To simulate the molecule in an aqueous environment, we place it in a periodic box of water molecules. A cubic box is a common choice for simplicity.

-

GROMACS Commands:

-

editconf creates a 1.0 nm cubic box around the molecule.

-

solvate fills the box with the SPC water model.[12]

-

1.4. Add Ions:

-

Rationale: If the molecule has a net charge, counter-ions must be added to neutralize the system. This compound is neutral, so this step is for ensuring overall system neutrality if needed in other contexts.

-

GROMACS Commands:

-

This example shows how to add Na+ or Cl- ions to neutralize the system.

-

Part 2: Running the Simulation

2.1. Energy Minimization:

-

Rationale: The initial system may have steric clashes or unfavorable geometries. Energy minimization removes these by adjusting atom positions to find a local energy minimum.[13]

-

GROMACS Commands:

2.2. NVT Equilibration (Constant Volume):

-

Rationale: This step brings the system to the desired temperature while keeping the volume constant. The system is heated, and the solvent molecules are allowed to relax around the solute.

-

GROMACS Commands:

2.3. NPT Equilibration (Constant Pressure):

-

Rationale: This step adjusts the system pressure to the desired value while maintaining the temperature. This ensures the correct density of the system.

-

GROMACS Commands:

2.4. Production MD Run:

-

Rationale: This is the main simulation phase where data for analysis is collected. The simulation is run for a longer time (nanoseconds to microseconds) under NPT conditions.[3]

-

GROMACS Commands:

Part 3: Analysis of the Trajectory

3.1. System Stability Analysis:

-

Rationale: Before analyzing properties, it's crucial to ensure the simulation has reached equilibrium. This is often checked by calculating the Root Mean Square Deviation (RMSD) of the solute's backbone atoms relative to the starting structure.[14]

-

GROMACS Command:

3.2. Interaction Analysis:

-

Radial Distribution Function (RDF):

-

Rationale: The RDF describes how the density of other atoms varies as a function of distance from a central atom. It's excellent for visualizing the solvation shell.

-

GROMACS Command:

-

-

Hydrogen Bond Analysis:

-

Rationale: This analysis quantifies the number of hydrogen bonds formed between the solute and solvent over time.[14]

-

GROMACS Command:

-

Data Presentation and Interpretation

The output of these analyses is typically numerical data that can be plotted for interpretation.

Table 1: Key Simulation Parameters

| Parameter | Value | Rationale |

| Force Field | OPLS-AA/GAFF | Well-validated for organic molecules. |

| Water Model | SPC/E | A simple and computationally efficient water model. |

| Box Type | Cubic | Simple to set up for a single solute. |

| Box Size | 1.0 nm buffer | Ensures the solute does not interact with its periodic image. |

| Temperature | 300 K | Approximate room temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Simulation Time | 100 ns | A reasonable starting point for small molecule simulations.[3] |

Visualizing Key Interactions

The following diagram illustrates the primary non-covalent interactions that this compound is expected to have in an aqueous environment.

Caption: Key non-covalent interactions of this compound.

Conclusion and Outlook

The protocol and theoretical background provided here offer a robust starting point for the computational modeling of this compound. By following these steps, researchers can gain valuable insights into the molecular interactions that govern the behavior of this and other fluorinated compounds. The results from such simulations can inform the design of new molecules with tailored properties for a wide range of applications in medicine and materials science. Further studies could involve simulating interactions with specific proteins, calculating free energies of binding, or exploring its behavior in non-aqueous solvents.

References

- Prediction of 1,4-dioxane decomposition during VUV treatment by model simulation taking into account effects of coexisting inorganic ions. (2019). PubMed.

- Simulation of in situ biodegradation of 1,4-dioxane under metabolic and cometabolic conditions. (2019). PubMed.

-

This compound | C4H7FO2. PubChem. [Link]

- Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024).

-

Small molecules MD simulation using Gromacs. (2023). YouTube. [Link]

-

GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul. [Link]

-

A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene). (2025). ResearchGate. [Link]

-

Analyzing molecular dynamics simulations. (2021). TeachOpenCADD. [Link]

-

Biodegradation of 1,4Dioxane Using Trickling Filter. (2025). ResearchGate. [Link]

-

Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. (2023). MDPI. [Link]

-

2-(Difluoromethoxy)-1,4-dioxane | C5H8F2O3. PubChem. [Link]

-

Molecular dynamics simulation of a small protein using GROMACS. BioExcel. [Link]

-

Analysis of molecular dynamics simulations. (2019). Galaxy Training. [Link]

-

Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. [Link]

-

Molecular Interactions of Perfluorinated and Branched Fluorine-Free Surfactants at Interfaces: Insights from a New Reliable Force Field. (2024). ACS Publications. [Link]

-

A Machine Learning Model to Estimate Toxicokinetic Half-Lives of Per- and Polyfluoro-Alkyl Substances (PFAS) in Multiple Species. (2021). MDPI. [Link]

-

How to do molecular dynamics calculations and analyse trajectories of small molecules?. (2020). Matter Modeling Stack Exchange. [Link]

-

Torsion Energy Profiles and Force Fields Derived from Ab Initio Calculations for Simulations of Hydrocarbon−Fluorocarbon Diblocks and Perfluoroalkylbromides. (2025). ResearchGate. [Link]

-

1,4-Dioxane. Wikipedia. [Link]

-

Cometabolic Treatment of 1,4-Dioxane in Biologically Active Carbon Filtration with Tetrahydrofuran and Propane at Relevant Concentrations for Potable Reuse. (2021). ResearchGate. [Link]

-

New boron compounds pave the way for easier drug development. (2026). University of Gothenburg. [Link]

-

Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. National Institute of Environmental Health Sciences. [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications. [Link]

-

Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry. [Link]

Sources

- 1. Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation [mdpi.com]

- 2. New boron compounds pave the way for easier drug development [idw-online.de]

- 3. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 9. GROMACS Tutorials [mdtutorials.com]

- 10. This compound | C4H7FO2 | CID 11159300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bioinformaticsreview.com [bioinformaticsreview.com]

- 12. youtube.com [youtube.com]

- 13. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 14. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-1,4-dioxane

Welcome to the technical support center for the purification of 2-Fluoro-1,4-dioxane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated heterocyclic compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to address the specific challenges you may encounter during the purification of this compound from complex reaction mixtures.

Introduction to the Purification Challenges

This compound, a valuable building block in medicinal chemistry and materials science, presents unique purification challenges due to the introduction of a fluorine atom into the dioxane ring. While sharing some properties with its non-fluorinated parent, 1,4-dioxane, the C-F bond significantly alters its polarity, boiling point, and reactivity. Consequently, purification strategies must be tailored to address not only common impurities found in ether syntheses but also potential byproducts specific to fluorination reactions.

This guide will walk you through a logical, step-by-step approach to purifying this compound, grounded in established chemical principles and field-proven insights.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities in your crude reaction mixture. The impurity profile will largely depend on the synthetic route employed. A common approach to synthesizing fluorinated ethers involves the reaction of a fluorinated alcohol with a suitable leaving group. For this compound, a plausible synthetic route could involve the cyclization of a fluorinated diol or the direct fluorination of a dioxane precursor.

Potential Impurities:

-

Unreacted Starting Materials: Such as the precursor alcohol or dioxane derivative.

-

Reagents and Catalysts: Including fluorinating agents, bases, and phase-transfer catalysts.

-

Solvents: The reaction solvent can be a major impurity.

-

Water: Often present from the reaction workup or as a byproduct.

-

Peroxides: Ethers are prone to forming explosive peroxides upon exposure to air and light.[1]

-

Byproducts of Fluorination: Depending on the fluorinating agent, side reactions can lead to over-fluorinated products or rearrangement products.

-

Ring-Opening Products: Acidic or basic conditions can lead to the hydrolysis or cleavage of the dioxane ring.

Recommended Purification Workflow

The following workflow provides a general framework for the purification of this compound. The specific steps and conditions may need to be optimized based on the scale of your reaction and the specific impurity profile.

Caption: A general workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a complex mixture, and I'm not sure where to start with purification.

A1: The first step is to analyze your crude mixture to identify the major components. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is highly recommended. This will give you an idea of the boiling points and polarities of the impurities, which will guide your purification strategy. For complex mixtures, a combination of fractional distillation and column chromatography is often necessary.

Q2: I'm concerned about the presence of peroxides in my this compound. How can I test for and remove them?

A2: Peroxide formation is a significant safety concern for all ethers.[1]

-

Testing for Peroxides: Use commercially available peroxide test strips. A positive test will indicate the presence of peroxides.

-

Removal of Peroxides: Small amounts of peroxides can be removed by passing the crude product through a column of activated alumina. For higher concentrations, a common procedure for non-fluorinated dioxane involves treatment with a reducing agent like ferrous sulfate, followed by distillation.[2] However, the compatibility of this method with this compound should be tested on a small scale first.

Q3: What are the optimal conditions for fractional distillation of this compound?

-

Key Considerations for Fractional Distillation:

-

Column Efficiency: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) for better separation of components with close boiling points.[3]

-

Vacuum Distillation: If the compound is thermally sensitive or has a high boiling point, distillation under reduced pressure is recommended to lower the boiling temperature.

-

Heating: Use a stable heat source like an oil bath and ensure gentle, even heating to avoid bumping and decomposition.

-

Insulation: Insulate the distillation column to maintain a proper temperature gradient.[3]

-

Q4: I'm struggling to separate this compound from a non-fluorinated impurity with a similar boiling point using distillation. What should I do?

A4: When distillation is ineffective, column chromatography is the preferred method. The unique properties of fluorinated compounds can be exploited for separation.

-

Column Chromatography Strategy:

-

Normal-Phase Chromatography: Use a silica gel or alumina column. The elution order will depend on the polarity of the compounds. Given the electronegativity of fluorine, this compound is likely to be more polar than non-fluorinated analogues of similar size.

-

Reverse-Phase Chromatography: Using a C18 or a specialized fluorinated stationary phase can be highly effective. Fluorinated phases can provide different elution orders and enhanced selectivity for fluorinated compounds.[4]

-

Solvent System Selection: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) for normal-phase or a polar system (e.g., acetonitrile/water) for reverse-phase and gradually increase the polarity. Thin Layer Chromatography (TLC) can be used to quickly screen for an optimal solvent system.

-

Data Presentation: Comparison of Purification Methods

| Purification Method | Pros | Cons | Best For |

| Fractional Distillation | Scalable, cost-effective for large quantities. | Ineffective for separating compounds with close boiling points or azeotropes. Potential for thermal decomposition. | Removing impurities with significantly different boiling points. |

| Column Chromatography | High resolution, can separate complex mixtures and isomers. | Can be time-consuming and require large volumes of solvent. Not ideal for very large scales. | Separating compounds with similar boiling points and for achieving high purity. |

| Preparative GC | Very high resolution, can separate very similar compounds. | Limited to small sample sizes, expensive. | Isolating small quantities of highly pure material for analytical standards. |

Q5: My purified this compound shows signs of decomposition upon storage. How can I improve its stability?

A5: Like its non-fluorinated counterpart, this compound is likely susceptible to degradation.

-

Storage Recommendations:

-

Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.[2]

-

Light Protection: Store in an amber bottle or a container protected from light to prevent photochemical decomposition.

-

Low Temperature: Store at a low temperature (e.g., in a refrigerator) to slow down potential decomposition pathways.

-

Addition of Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).

-

Experimental Protocols

Protocol 1: General Aqueous Workup

-

Cool the reaction mixture in an ice bath.

-

Slowly quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate if the reaction is acidic).

-

Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: Column Chromatography for Purification

-

Select the Stationary Phase: Based on preliminary TLC analysis, choose between normal-phase (silica gel) or reverse-phase (C18) media.

-

Pack the Column: Prepare a slurry of the stationary phase in the initial mobile phase solvent and carefully pack the column.

-

Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the Compound: Begin elution with the predetermined solvent system, gradually increasing the polarity if a gradient is required.

-

Collect Fractions: Collect fractions and monitor the elution of the desired product using TLC or GC-MS.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization: Logical Relationship in Troubleshooting Purification

Caption: Decision-making process for selecting a purification method.

Conclusion

The purification of this compound requires a systematic and analytical approach. By understanding the potential impurities, employing a logical workflow, and being prepared to troubleshoot common issues, researchers can successfully isolate this valuable compound in high purity. Always prioritize safety, especially concerning the potential for peroxide formation, and use appropriate analytical techniques to monitor the purity throughout the process.

References

-

LookChem. Purification of 1,4-Dioxane - Chempedia. [Link]

-

Wikipedia. Diethyl ether. [Link]

-

Wikipedia. Fractional distillation. [Link]

-

LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

Sources

Technical Support Center: Optimizing Yield for 2-Fluoro-1,4-dioxane Synthesis

Status: Operational

Role: Senior Application Scientist

Subject: Yield Optimization & Troubleshooting for

Executive Summary: The Stability-Reactivity Paradox

The synthesis of 2-Fluoro-1,4-dioxane presents a classic organic chemistry paradox: the target molecule is an

Primary Yield Killers:

-

Hydrolytic Instability: The product hydrolyzes to glycolaldehyde and ethylene glycol upon contact with acidic moisture (e.g., silica gel, unbuffered aqueous workups).

-

Polyfluorination: In radical C–H activation manifolds, the introduction of the first fluorine atom can activate the

-position for a second fluorination, leading to 2,3-difluoro byproducts. -

Elimination: In nucleophilic substitution routes, basic conditions often favor elimination to 1,4-dioxene rather than substitution.

This guide prioritizes the Radical C–H Fluorination (Selectfluor) method as the modern standard for medicinal chemistry, while addressing the Halogen Exchange (Halex) route for specific scale-up needs.

Decision Matrix: Selecting the Right Protocol

Before optimizing, ensure you are using the correct pathway for your scale and equipment.

Figure 1: Strategic decision tree for selecting the synthesis route based on scale and common failure modes.

Protocol A: Radical C–H Fluorination (Modern Standard)

This method utilizes Selectfluor (F-TEDA-BF4) as an electrophilic fluorine source in a radical chain mechanism. It avoids the handling of unstable chloro-intermediates.

Optimized Protocol

-

Reagents: 1,4-Dioxane (excess), Selectfluor (1.0 equiv), N-Hydroxyphthalimide (NHPI) (10 mol%) or Decatungstate photocatalyst.

-

Solvent: Acetonitrile (MeCN) or neat Dioxane.

-

Conditions: 60–80 °C (Thermal) or Blue LED (Photochemical).

Troubleshooting & FAQs

Q1: My conversion is high (>90%), but isolated yield is low (<40%). Where is the product going?

-

Diagnosis: You are likely losing product during silica gel chromatography. Silica is slightly acidic; moisture on the silica hydrolyzes the

-fluoro ether to an aldehyde. -

Solution:

-

Passivate the Silica: Pre-treat your column with 1% Triethylamine (Et3N) in hexanes.

-

Switch Stationary Phase: Use Basic Alumina (Activity III) instead of silica.

-

Distillation: For this specific molecule, vacuum distillation is superior to chromatography.

-

Q2: I am seeing significant amounts of 2,2-difluoro or 2,3-difluoro-1,4-dioxane.

-

Diagnosis: Over-reaction. The electron-withdrawing effect of the first fluorine atom can actually stabilize the adjacent radical in certain conditions (captodative effect), or simply statistical probability dominates in high conversion.

-

Solution:

-

Limit Conversion: Stop the reaction at 60-70% conversion . It is better to recycle unreacted dioxane (which is cheap) than to separate mono/di-fluoro mixtures.

-

Stoichiometry: Use a large excess of dioxane (acting as both reactant and solvent).

-

Q3: The reaction stalls after 2 hours.

-

Diagnosis: Catalyst degradation. NHPI can decompose over time.

-

Solution: Add the catalyst in two portions: 5 mol% at

and 5 mol% at

Protocol B: Halogen Exchange (Scale-Up Route)

This method involves the nucleophilic substitution of 2-chloro-1,4-dioxane (prepared via SO2Cl2 chlorination of dioxane) using a metal fluoride.

Optimized Protocol